N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide
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Overview
Description
N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazoles. This compound is characterized by the presence of an iodinated benzyl group, a sulfanyl linkage, and a nitrobenzamide moiety. Benzothiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide typically involves multiple steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized via a condensation reaction between 2-aminothiophenol and an appropriate aldehyde in the presence of an oxidizing agent such as iodine or DMSO.
Introduction of the Iodobenzyl Group: The iodinated benzyl group can be introduced through a nucleophilic substitution reaction involving 4-iodobenzyl chloride and a suitable nucleophile.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 2-nitrobenzoyl chloride under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, palladium catalyst
Substitution: Various nucleophiles like amines, thiols, or alkoxides
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Aminobenzamide derivatives
Substitution: Substituted benzyl derivatives
Scientific Research Applications
N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide involves its interaction with specific molecular targets. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions with biomolecules .
Comparison with Similar Compounds
Similar Compounds
- **2-[(4-Iodobenzyl)sulfanyl]-6-nitro-1,3-benzothiazole
- **N-{2-[4-(4-[125I]Iodobenzyl)-piperidin-1-ylmethyl]benzoimidazol-5-yl}-methanesulfonamide
Uniqueness
N-{2-[(4-iodobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the iodinated benzyl group enhances its potential for radiolabeling and imaging applications, while the nitrobenzamide moiety contributes to its pharmacological properties .
This compound’s versatility and unique structural features make it a valuable tool in various fields of scientific research and industrial applications.
Properties
Molecular Formula |
C21H14IN3O3S2 |
---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
N-[2-[(4-iodophenyl)methylsulfanyl]-1,3-benzothiazol-6-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C21H14IN3O3S2/c22-14-7-5-13(6-8-14)12-29-21-24-17-10-9-15(11-19(17)30-21)23-20(26)16-3-1-2-4-18(16)25(27)28/h1-11H,12H2,(H,23,26) |
InChI Key |
YMGDFRLAZRFSOW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=C(C=C4)I)[N+](=O)[O-] |
Origin of Product |
United States |
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